4-Fluoroisophthalaldehyde
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Overview
Description
4-Fluoroisophthalaldehyde is an organic compound with the molecular formula C8H5FO2 and a molecular weight of 152.12 g/mol . It is a derivative of isophthalaldehyde, where a fluorine atom is substituted at the 4-position of the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoroisophthalaldehyde can be synthesized through several methods. One common approach involves the fluorination of isophthalaldehyde . This process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoroisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: 4-Fluoroisophthalic acid.
Reduction: 4-Fluoroisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoroisophthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for fluorescent probes and imaging agents used in biological studies.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoroisophthalaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of the fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This property is exploited in the synthesis of fluorescent probes and other functional materials .
Comparison with Similar Compounds
Similar Compounds
Isophthalaldehyde: The parent compound without the fluorine substitution.
Terephthalaldehyde: An isomer with aldehyde groups at the 1,4-positions.
Phthalaldehyde: An isomer with aldehyde groups at the 1,2-positions.
Uniqueness
4-Fluoroisophthalaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in the synthesis of specialized materials and compounds .
Properties
Molecular Formula |
C8H5FO2 |
---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
4-fluorobenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H5FO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-5H |
InChI Key |
ULBXNVVUTDFNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C=O)F |
Origin of Product |
United States |
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